N,2,4-trimethylbenzenesulfonamide N,2,4-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344285
InChI: InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NC)C
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

N,2,4-trimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC13344285

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

N,2,4-trimethylbenzenesulfonamide -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name N,2,4-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3
Standard InChI Key XVFBUVJBVZIUQQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)NC)C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)NC)C

Introduction

Chemical Structure and Physicochemical Properties

N,2,4-Trimethylbenzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide group (-SO₂NH-) attached to a tri-substituted benzene ring. The methyl groups at the 2- and 4-positions of the aromatic ring and the N-methyl substituent contribute to its steric and electronic properties. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight199.27 g/mol
Boiling PointNot reported-
Density1.192 ± 0.06 g/cm³ (predicted)
pKa9.07 ± 0.10 (predicted)
Crystal SystemMonoclinic (C2/c)

The pKa value of ~9.07 indicates weak basicity, consistent with the deprotonation of the sulfonamide nitrogen . The predicted density aligns with trends observed in alkyl-substituted sulfonamides, where increased alkylation reduces molecular packing efficiency .

Synthesis and Reaction Mechanisms

Copper-Catalyzed Sulfonamide Formation

A robust synthesis route involves the reaction of sodium p-toluenesulfinate with N-methylbenzylamine in the presence of CuBr₂ as a catalyst . This method, conducted in dimethyl sulfoxide (DMSO) at 100°C under nitrogen, achieves moderate to high yields (24–72%) . The mechanism likely proceeds via a radical pathway, as evidenced by the inhibition of product formation in the presence of radical scavengers like TEMPO .

General Procedure :

  • Combine sodium p-toluenesulfinate (0.5 mmol), CuBr₂ (0.1 mmol), and amine (0.6 mmol) in DMSO.

  • Stir at 100°C for 24 hours under nitrogen.

  • Extract with diethyl ether, dry over MgSO₄, and purify via column chromatography.

Alternative Recrystallization Method

For high-purity crystals suitable for X-ray diffraction, 4-methylbenzenesulfonyl chloride is reacted with dimethylamine in tetrahydrofuran (THF), followed by recrystallization in ethanol . This yields colorless crystals with a melting point of 132–134°C .

Crystal Structure and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction reveals that N,2,4-trimethylbenzenesulfonamide crystallizes in the monoclinic space group C2/c with one molecule per asymmetric unit . Key structural features include:

  • Bond Lengths: S–O (1.432–1.443 Å), S–N (1.633 Å)

  • Torsion Angles: C–S–N–C = -72.3°

  • Hydrogen Bonding: Weak C–H···O interactions (2.697 Å) stabilize the lattice .

Hirshfeld Surface Analysis :

  • H···H Contacts: 67.2% of surface interactions (van der Waals dominance).

  • C···H/H···C: 19.8% (indicative of aromatic stacking).

  • N···H: 5.1% (weak hydrogen bonding).

These interactions underscore the role of non-covalent forces in dictating molecular packing, critical for solid-state stability and solubility behavior.

Applications and Biological Relevance

While direct studies on N,2,4-trimethylbenzenesulfonamide are sparse, sulfonamides broadly exhibit:

  • Antimicrobial Activity: Inhibition of dihydropteroate synthase in bacteria .

  • Enzyme Inhibition: Carbonic anhydrase and protease targeting .

  • Material Science: Use in polymer stabilization and corrosion inhibition .

Analogous compounds, such as N,N,4-trimethylbenzenesulfonamide (CAS 599-69-9), demonstrate hypoglycemic and diuretic effects, suggesting potential therapeutic avenues for exploration .

Future Directions

  • Pharmacological Profiling: Screen for antimicrobial and enzyme inhibitory activity.

  • Structure-Activity Relationships: Modify substituents to enhance bioavailability.

  • Advanced Crystallography: Investigate high-pressure/temperature polymorphs.

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